molecular formula C14H27NO9 B154795 Methyl oligobiosaminide CAS No. 128536-86-7

Methyl oligobiosaminide

Cat. No.: B154795
CAS No.: 128536-86-7
M. Wt: 353.37 g/mol
InChI Key: QAVBCFZZDZITQA-UHFFFAOYSA-N
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Description

Methyl oligobiosaminide is a synthetic compound belonging to the family of aminocyclitols. These compounds are characterized by their unique structure, which includes an unsaturated aminocyclitol moiety. This compound is derived from oligostatin C and has been studied for its potential biological activities, particularly its inhibitory effects on certain enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl oligobiosaminide can be synthesized through the methanolysis of oligostatin C. This process involves the reaction of oligostatin C with methanol, resulting in the formation of this compound instead of the expected core structure . Additionally, the compound can be synthesized by coupling protected pseudo-sugar epoxide with suitable methyl 4-amino-4-deoxy-alpha-D-hexopyranoside derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, coupling reactions, and purification processes.

Chemical Reactions Analysis

Types of Reactions: Methyl oligobiosaminide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxy, deoxy, and epoxy derivatives .

Scientific Research Applications

Methyl oligobiosaminide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl oligobiosaminide involves its interaction with specific enzymes. The compound inhibits the activity of alpha-D-glucosidase and alpha-D-mannosidase by binding to their active sites, thereby preventing the hydrolysis of their respective substrates . This inhibition can lead to various biological effects, including the regulation of glucose levels and the modulation of glycoprotein processing.

Comparison with Similar Compounds

Methyl oligobiosaminide is similar to other aminocyclitols, such as valienamine and acarviosine. it is unique due to its specific structure and the presence of a methyl group. Similar compounds include:

Properties

IUPAC Name

4-[(4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl)amino]-6-(hydroxymethyl)cyclohexane-1,2,3,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO9/c1-4-6(10(19)13(22)14(23-2)24-4)15-7-8(17)5(3-16)9(18)12(21)11(7)20/h4-22H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVBCFZZDZITQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)NC2C(C(C(C(C2O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40926159
Record name Methyl 4,6-dideoxy-4-{[2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino}hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40926159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128536-86-7
Record name Methyl oligobiosaminide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128536867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4,6-dideoxy-4-{[2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino}hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40926159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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